(4-Trifluoromethanesulfonylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Trifluoromethanesulfonylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethanesulfonyl group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Trifluoromethanesulfonylphenyl)boronic acid typically involves the reaction of 4-bromo-1-(trifluoromethanesulfonyl)benzene with a boron-containing reagent such as bis(pinacolato)diboron. This reaction is often catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base like potassium acetate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, with stringent quality control measures in place to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Trifluoromethanesulfonylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Trifluoromethanesulfonylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Trifluoromethanesulfonylphenyl)boronic acid primarily involves its ability to participate in transmetalation reactions. In the Suzuki-Miyaura coupling, the boronic acid group transfers its aryl group to a palladium complex, forming a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination . The trifluoromethanesulfonyl group can also influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison: (4-Trifluoromethanesulfonylphenyl)boronic acid is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of reactions compared to its analogs like 4-(Trifluoromethyl)phenylboronic acid, which lacks the sulfonyl group . The formyl derivatives, on the other hand, are more commonly used in the synthesis of heterocyclic compounds and as intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
[4-(trifluoromethylsulfonyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4S/c9-7(10,11)16(14,15)6-3-1-5(2-4-6)8(12)13/h1-4,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWCLODJAXYVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.00 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.